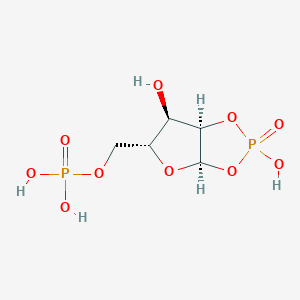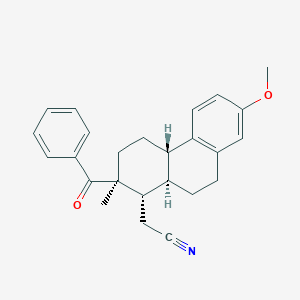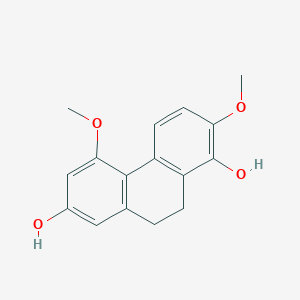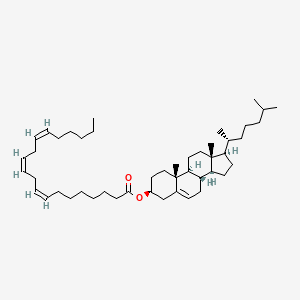
(25R)-3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA, also known as (25R)-3α, 7α, 12α-trihydroxy-5β-cholestanoyl-CoA or (25R)-thca-CoA, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, (25R)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is considered to be a fatty ester lipid molecule (25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA is considered to be a practically insoluble (in water) and relatively neutral molecule (25R)-3alpha, 7alpha, 12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA has been primarily detected in urine. Within the cell, (25R)-3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is primarily located in the membrane (predicted from logP) and cytoplasm.
(25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA is a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA in which the carbon at position 25 of the steroidal side chain has R configuration. It is a conjugate acid of a (25R)-3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oyl-CoA(4-).
Scientific Research Applications
Bile Acid Biosynthesis
Research shows that compounds such as 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oyl CoA are key intermediates in the biosynthesis of bile acids. These compounds are synthesized through various chemical processes and are crucial for understanding side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001). Additionally, the role of thiolase in bile acid formation, involving the cleavage of CoA esters of similar compounds, has been studied, highlighting its significance in the peroxisomal processes related to bile acid production (Bun-ya et al., 1998).
Enzymatic Reactions in Bile Acid Synthesis
The enzymatic processes involving these CoA esters, such as hydration and dehydrogenation, play a crucial role in bile acid biosynthesis. Studies have demonstrated that certain bifunctional proteins exhibit high diastereoselectivity and stereospecificity in these reactions, which are essential for the conversion of cholest-24-enoyl CoA to 24-oxo-5beta-cholestanoyl CoA (Kurosawa et al., 2001).
Structural and Biosynthetic Studies
There are significant efforts in the structural and biosynthetic studies of related compounds, like 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol. These studies involve synthesizing various stereoisomers and investigating their biosynthesis, contributing to a deeper understanding of bile acid metabolism (Une et al., 2000).
Cholesterol Metabolism
The metabolism of cholesterol to forms of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid has been studied, indicating the role of these compounds as intermediates in bile acid biosynthesis from cholesterol (Mendelsohn & Mendelsohn, 1969).
Bile Acid Measurement Techniques
Advancements in measurement techniques, such as high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS), have been developed for direct quantification of CoA esters of these compounds. This technique aids in studying the biosynthesis of bile acids and its disturbances in disorders like Zellweger syndrome (Gan-Schreier et al., 2005).
Peroxisomal Enzyme Specificities
The substrate specificities of peroxisomal enzymes in the short-chain alcohol dehydrogenase superfamily, which play a role in fatty acid and cholesterol side-chain beta-oxidation, have been explored. This includes the study of multifunctional enzymes and their role in the metabolism of related compounds, contributing to our understanding of bile acid synthesis (Qin et al., 2000).
properties
Product Name |
(25R)-3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oyl-CoA |
|---|---|
Molecular Formula |
C48H80N7O20P3S |
Molecular Weight |
1200.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate |
InChI |
InChI=1S/C48H80N7O20P3S/c1-25(29-10-11-30-36-31(20-34(58)48(29,30)6)47(5)14-12-28(56)18-27(47)19-32(36)57)8-7-9-26(2)45(63)79-17-16-50-35(59)13-15-51-43(62)40(61)46(3,4)22-72-78(69,70)75-77(67,68)71-21-33-39(74-76(64,65)66)38(60)44(73-33)55-24-54-37-41(49)52-23-53-42(37)55/h23-34,36,38-40,44,56-58,60-61H,7-22H2,1-6H3,(H,50,59)(H,51,62)(H,67,68)(H,69,70)(H2,49,52,53)(H2,64,65,66)/t25-,26-,27+,28-,29-,30+,31+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1 |
InChI Key |
MNYDLIUNNOCPHG-FJWDCHQMSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)
![(5S)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1255048.png)
![(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one](/img/structure/B1255050.png)



![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)




![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)